(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate
Description
(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate is a complex organic compound with a unique structure that includes a cyano group, a dioxoisoindole moiety, and a methylhexa-dienoate backbone
Properties
IUPAC Name |
(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10(14(8-18)17(23)24)7-11(2)19-9-20-15(21)12-5-3-4-6-13(12)16(20)22/h3-7,19H,9H2,1-2H3,(H,23,24)/b11-7+,14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXODJATFBMBOT-MYUCQOFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=C(C#N)C(=O)[O-])C)[NH2+]CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=C(/C#N)\C(=O)[O-])\C)/[NH2+]CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate typically involves multi-step organic reactions. One common method starts with the preparation of the dioxoisoindole intermediate, which is then reacted with a cyano group-containing precursor under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through column chromatography or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dioxoisoindole moiety, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, (2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of (2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and dioxoisoindole moiety play crucial roles in binding to these targets, leading to the modulation of specific biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoate
- 2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]isoindole-1,3-dione
Uniqueness
Compared to similar compounds, (2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate stands out due to its unique combination of functional groups. The presence of both a cyano group and a dioxoisoindole moiety provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
